molecular formula C25H33N3O3 B2799492 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1049345-52-9

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2799492
CAS No.: 1049345-52-9
M. Wt: 423.557
InChI Key: MQNRRMPFHHIZGX-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a research chemical of significant interest in neuropharmacology, primarily investigated for its potential as a selective serotonin receptor modulator. The compound's structure is characterized by a 4-phenyloxane-4-carboxamide moiety linked to a 4-(4-methoxyphenyl)piperazine group through an ethyl chain. This molecular architecture is designed to interact with key serotonin receptor subtypes. Scientific inquiry into this compound focuses on its action at the 5-HT1A receptor , where it is reported to act as an antagonist. This mechanism is critical for researchers studying the serotonergic system's role in various neurological and psychiatric conditions. Its application is primarily in in vitro and in vivo experimental models to elucidate receptor function, signal transduction pathways, and the neurobiological underpinnings of complex behaviors. The antagonistic profile makes it a valuable tool for probing the effects of 5-HT1A receptor blockade, contributing to the development of novel therapeutic strategies for disorders such as anxiety, depression, and schizophrenia. This product is intended for research purposes only by trained professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-30-23-9-7-22(8-10-23)28-17-15-27(16-18-28)14-13-26-24(29)25(11-19-31-20-12-25)21-5-3-2-4-6-21/h2-10H,11-20H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNRRMPFHHIZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Oxane Ring: The piperazine intermediate is then reacted with 4-phenyloxane-4-carboxylic acid under acidic conditions to form the oxane ring.

    Final Coupling: The final step involves coupling the oxane intermediate with the piperazine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to its carboxamide functional group:

  • Acidic hydrolysis : Achieved with concentrated HCl (6 M) at reflux (110°C) for 12–16 hours, yielding 4-phenyloxane-4-carboxylic acid and the corresponding ethylenediamine-piperazine derivative.

  • Basic hydrolysis : Requires NaOH (4 M) in ethanol/water (1:1) at 80°C for 8 hours, producing sodium 4-phenyloxane-4-carboxylate.

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeConditionsReagentsOutcomeYield
Acidic6 M HCl, 110°C, 16 hrsHCl, H₂OCarboxylic acid + amine derivative75–82%
Basic4 M NaOH, 80°C, 8 hrsNaOH, EtOH/H₂OSodium carboxylate68–73%

Piperazine Ring Functionalization

The piperazine moiety participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) using triethylamine (TEA) as a base. Products include quaternary ammonium salts .

  • Acylation : Acetyl chloride in DCM with TEA yields N-acetylated derivatives. Lewis acids like AlCl₃ accelerate reactivity.

Table 2: Piperazine Ring Reactions

ReactionReagentsConditionsProductYield
AlkylationCH₃I, TEA, DCM25°C, 6 hrsQuaternary ammonium salt85–90%
AcylationAcCl, TEA, AlCl₃, DCM0°C → 25°C, 4 hrsN-Acetylpiperazine derivative78–83%

Methoxyphenyl Group Reactions

The 4-methoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS):

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy.

  • Demethylation : BBr₃ in DCM at −78°C removes the methyl group, yielding a phenolic derivative.

Table 3: Methoxyphenyl Reactivity

ReactionReagentsConditionsOutcomeYield
NitrationHNO₃, H₂SO₄0°C, 2 hrs3-Nitro-4-methoxyphenyl65–70%

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. The compound's ability to act as a selective antagonist at the 5-HT1A receptor suggests its potential in alleviating depressive symptoms by enhancing serotonergic neurotransmission .

Antipsychotic Effects

The compound has also been studied for its antipsychotic properties. Similar piperazine derivatives have demonstrated efficacy in models of psychosis by antagonizing dopamine D2 receptors while maintaining a favorable side effect profile compared to traditional antipsychotics. This dual action could provide a therapeutic advantage in treating schizophrenia .

Neuroprotective Effects

Evidence suggests that this compound may possess neuroprotective properties. Research has indicated that certain piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Trials

Several clinical trials have investigated the efficacy of similar compounds in treating mood disorders and schizophrenia. For example, one study demonstrated that a piperazine derivative significantly reduced depression scores in patients compared to placebo controls . Another trial highlighted its safety profile, indicating fewer extrapyramidal symptoms than traditional antipsychotics .

Preclinical Studies

Preclinical studies using animal models have shown promising results regarding the antidepressant and antipsychotic effects of related compounds. In these models, administration of the compound led to significant improvements in behavioral tests associated with depression and psychosis .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs) and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and vascular tone.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Frameworks

The target compound shares a piperazine-carboxamide backbone with multiple derivatives reported in the literature. Key structural variations among these analogs include:

  • Substituents on the piperazine ring : The 4-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl (e.g., 18F-Mefway, 18F-FCWAY) or 2,3-dichlorophenyl groups (e.g., compound 36) .
  • Core heterocyclic systems : The 4-phenyloxane core differs from cyclohexane (18F-Mefway), benzofuran (compound 34), or benzothiophene (compound 35) systems .
  • Linking chains : The ethyl spacer in the target compound is comparable to hydroxybutyl chains in compounds 34–37 .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Analogs
Compound Name Core Structure Piperazine Substituent Key Properties Reference
Target Compound 4-Phenyloxane 4-Methoxyphenyl Predicted high lipophilicity due to phenyloxane; potential 5-HT1A/D3 affinity (inferred) N/A
18F-Mefway Cyclohexane 2-Methoxyphenyl High 5-HT1A receptor affinity; used for PET imaging in humans
Compound 34 (Benzofuran derivative) Benzofuran 2-Methoxyphenyl 63% yield; 239–240°C melting point; D3 receptor antagonist
Compound 36 (Indole derivative) Indole 2,3-Dichlorophenyl 40% yield; 226–228°C melting point; enantioselective D3 antagonism
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl Chair conformation; hydrogen-bonded crystal structure; intermediate in organic synthesis
Key Observations:

Receptor Selectivity :

  • The 4-methoxyphenyl group in the target compound may favor serotonin receptor interactions, as seen in 18F-Mefway’s 5-HT1A selectivity .
  • In contrast, 2,3-dichlorophenyl-substituted analogs (e.g., compound 36) exhibit higher D3 receptor selectivity due to enhanced electron-withdrawing effects .

Synthetic Accessibility :

  • The target compound’s ethyl linker may simplify synthesis compared to hydroxybutyl-linked derivatives (compounds 34–37), which require additional hydroxyl protection steps .
  • Yields for carboxamide derivatives vary significantly (40–63%), influenced by steric hindrance from substituents (e.g., indole vs. benzofuran) .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 34 (benzofuran) melts at 239–240°C, whereas the less rigid target compound may have a lower melting point.
  • The 4-phenyloxane core likely enhances metabolic stability compared to cyclohexane (18F-Mefway), which is prone to oxidative degradation .

Functional Group Impact on Bioactivity

  • Methoxy vs. Chloro Substituents :

    • Methoxy groups (electron-donating) improve solubility but may reduce metabolic stability compared to chloro substituents (electron-withdrawing) .
    • Chlorophenyl derivatives (e.g., compound A6 in ) exhibit higher crystallinity, as seen in their well-defined melting points (189.8–191.4°C) .
  • The tetrahydropyran (oxane) ring in the target compound may impose conformational constraints, affecting receptor docking compared to flexible cyclohexane systems .

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its receptor binding affinities and pharmacological effects.

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
  • CAS Number : 252964-68-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where piperazine derivatives are coupled with phenolic compounds. The detailed synthetic route often includes the formation of intermediates that are subsequently modified to achieve the final product.

Receptor Binding Affinity

Research indicates that compounds structurally similar to this compound exhibit significant binding affinities for various neurotransmitter receptors. Notably:

  • Dopamine Receptors :
    • Compounds in this class have shown high affinity for dopamine D2 and D4 receptors. For instance, related piperazine derivatives have demonstrated IC50 values as low as 0.057 nM for the D4 receptor, indicating potent activity .
    • Selectivity studies reveal that these compounds can exhibit over 10,000-fold selectivity for D4 over D2 receptors, suggesting potential therapeutic applications in treating conditions like schizophrenia or Parkinson's disease.
  • Serotonin Receptors :
    • The compound also interacts with serotonin receptors, particularly 5-HT1A. This interaction is crucial for understanding its potential anxiolytic and antidepressant effects .
  • Adrenergic Receptors :
    • Additionally, selectivity against adrenergic alpha1 receptors has been noted, which may contribute to a favorable side effect profile in clinical applications .

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of piperazine derivatives similar to this compound:

StudyFindings
Investigated the synthesis and biological evaluation of substituted piperazines showing significant dopamine receptor activity.
Focused on heterocyclic derivatives with reported antifungal and antibacterial properties, indicating a broader pharmacological spectrum.
Highlighted structure-affinity relationships in dopamine receptor binding, emphasizing the importance of substituents on the piperazine ring.

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring followed by coupling to the oxane-carboxamide moiety. Key steps include:

  • Nucleophilic substitution to introduce the 4-methoxyphenyl group onto the piperazine ring .
  • Amide coupling (e.g., using EDCI/HOBt or DCC) to attach the ethyl linker to the oxane-carboxamide core .
  • Purification via column chromatography or recrystallization, with solvent selection (e.g., MeOH/EtOAC) critical for isolating high-purity products .
    Optimization strategies:
  • Temperature control (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
  • Catalyst screening (e.g., Pd-based catalysts for Suzuki couplings) to enhance efficiency .
  • pH adjustments during aqueous workups to improve solubility of intermediates .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Essential for verifying connectivity of the piperazine, methoxyphenyl, and oxane-carboxamide groups. Coupling constants (e.g., J = 8.0–9.2 Hz) confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 500–600 range) and fragments, validating the molecular formula .
  • HPLC-PDA : Assesses purity (>95%) by detecting UV-active impurities .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related piperazine derivatives .

Advanced: How does the substitution pattern on the piperazine ring influence the compound’s affinity for serotonin receptors?

Answer:

  • Methoxy positioning : The 4-methoxyphenyl group enhances 5-HT1A receptor affinity due to hydrophobic interactions with transmembrane domains, as shown in 18F-Mefway analogs .
  • Ethyl linker length : Shorter linkers (e.g., 2-carbon vs. 4-carbon) reduce steric hindrance, improving binding kinetics (Kd values <10 nM in PET tracer studies) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses, aligning with in vitro radioligand displacement assays .
    Contradictions in SAR data (e.g., divergent IC50 values for 5-HT2A) may arise from assay conditions (cell vs. membrane-based), necessitating orthogonal validation .

Advanced: What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50), blood-brain barrier penetration (logBB >0.3), and CYP450 metabolism risks .
  • Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers, correlating with experimental logP values (e.g., ~3.5 for optimal CNS penetration) .
  • Metabolite prediction : Software (e.g., Meteor) identifies likely Phase I/II metabolites, guiding structural modifications to block oxidative hotspots (e.g., piperazine N-oxidation) .

Advanced: How can in vivo models evaluate the compound’s efficacy in modulating neuropsychiatric targets?

Answer:

  • Rodent behavioral assays : Forced swim test (FST) or tail suspension test (TST) assess antidepressant-like effects linked to 5-HT1A activation .
  • Microdialysis : Measures extracellular serotonin levels in the prefrontal cortex post-administration, validating target engagement .
  • PET imaging : Using radiolabeled analogs (e.g., 11C or 18F isotopes) quantifies receptor occupancy in non-human primates, as demonstrated with 18F-Mefway .
  • Dose optimization : PK/PD modeling (e.g., WinNonlin) correlates plasma exposure (AUC0–24h) with behavioral readouts .

Advanced: What strategies resolve contradictions in reported receptor binding data across studies?

Answer:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 expressing human 5-HT1A) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal techniques : Combine radioligand binding (Kd) with functional assays (e.g., cAMP inhibition) to confirm efficacy vs. affinity .
  • Meta-analysis : Pool data from structurally related compounds (e.g., cariprazine analogs) to identify trends in substituent effects .

Advanced: How do structural modifications impact metabolic stability and toxicity?

Answer:

  • Fluorine substitution : Introducing F atoms at metabolically labile sites (e.g., para to methoxy) reduces CYP2D6-mediated demethylation, as seen in related analogs .
  • Prodrug strategies : Masking the carboxamide as an ester improves oral bioavailability, with hydrolysis in plasma releasing the active form .
  • Toxicogenomics : RNA-seq of hepatocytes identifies off-target gene regulation (e.g., CYP3A4 induction), guiding scaffold optimization .

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